n-Octylphosphorylcholine
Overview
Description
n-Octylphosphorylcholine: is a chemical compound that belongs to the class of phosphorylcholine derivatives. It is characterized by the presence of an octyl group attached to the phosphorylcholine moiety. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
n-Octylphosphorylcholine is a complex compound that interacts with various cellular componentsA related compound, phosphorylcholine, has been shown to interact with various receptors on cell surfaces
Mode of Action
These compounds typically bind to their targets and induce changes in cellular activity . The specific changes induced by this compound would depend on the nature of its targets and the context of the interaction.
Biochemical Pathways
Phosphorylcholine compounds are known to play roles in various biochemical processes . For instance, they can influence nitrogen metabolism, which involves the uptake and regulation of nitrogen, amino acid metabolism and transport, and interactions between nitrogen and carbon metabolism
Result of Action
Given its likely interaction with cellular receptors, it could potentially influence a variety of cellular processes, from signal transduction to metabolic regulation
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the target cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Octylphosphorylcholine typically involves the reaction of octanol with phosphorylcholine chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Octanol} + \text{Phosphorylcholine Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: n-Octylphosphorylcholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphorylcholine moiety to phosphine.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphorylcholine compounds.
Scientific Research Applications
n-Octylphosphorylcholine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in liposome preparation.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and cleaning agents.
Comparison with Similar Compounds
- n-Decylphosphorylcholine
- n-Dodecylphosphorylcholine
- n-Hexylphosphorylcholine
Comparison: n-Octylphosphorylcholine is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in forming stable emulsions compared to shorter or longer chain phosphorylcholine derivatives.
Properties
IUPAC Name |
octyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHUELOANFCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201375 | |
Record name | n-Octylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53255-89-3 | |
Record name | n-Octylphosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Octylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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